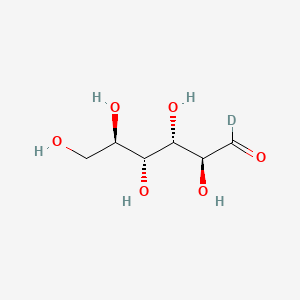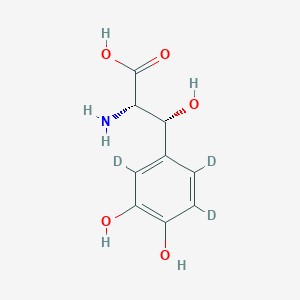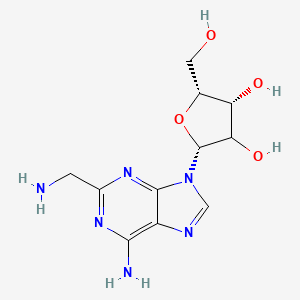
d1-Mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannose-d-3: is a naturally occurring monosaccharide, an epimer of glucose at the C-2 position. It is found in nature as a component of mannan, a polysaccharide present in various plants and microorganisms. D-Mannose-d-3 is known for its low-calorie and non-toxic properties, making it widely used in food, medicine, cosmetics, and food-additive industries . It exhibits several physiological benefits, including immune system support, diabetes management, and treatment of urinary tract infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Mannose-d-3 can be synthesized from glucose through isomerization reactions. A mixed catalyst of ammonium molybdate and calcium oxide can achieve a 44.8% yield after 80 minutes at 150°C and pH 3.0.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert glucose to D-mannose.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-Mannose-d-3 can undergo oxidation reactions to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol, a sugar alcohol.
Substitution: D-Mannose-d-3 can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Various reagents like acetic anhydride and hydrochloric acid are used for substitution reactions.
Major Products:
D-Mannonic Acid: Formed through oxidation.
D-Mannitol: Formed through reduction.
Acetylated Mannose Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- D-Mannose-d-3 is used as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, and vitamins .
Biology:
Medicine:
- D-Mannose-d-3 is used in the treatment of urinary tract infections by preventing bacterial adhesion to the urinary tract lining .
- It is also used in managing diabetes and intestinal diseases .
Industry:
Wirkmechanismus
Mechanism:
- D-Mannose-d-3 exerts its effects by inhibiting the adhesion of bacteria, such as Escherichia coli, to the urothelium. This competitive inhibition prevents bacterial colonization and helps flush out pathogens through urination .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
D-Glucose: A common monosaccharide used mainly for providing energy.
D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.
D-Tagatose: A low-calorie functional sweetener with anti-biofilm effects and no glycemic impact.
D-Allulose: Known for its anti-tumor, anti-inflammatory, and anti-hypertensive properties.
Uniqueness:
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-NHSYCOPQSA-N |
Isomerische SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)

![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)


![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)




![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)
